tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate

Catalog No.
S809195
CAS No.
1210749-91-9
M.F
C13H22N2O3
M. Wt
254.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carba...

CAS Number

1210749-91-9

Product Name

tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate

IUPAC Name

tert-butyl N-(1-prop-2-enoylpiperidin-4-yl)carbamate

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

InChI

InChI=1S/C13H22N2O3/c1-5-11(16)15-8-6-10(7-9-15)14-12(17)18-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)

InChI Key

FMPNOZLWAWSGCM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C=C

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C=C

tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate (CAS 1210749-91-9) is a highly specialized, bifunctional building block primarily utilized in the synthesis of targeted covalent inhibitors (TCIs) and advanced functional materials. Structurally, it features a pre-installed acrylamide group—a widely validated Michael acceptor for targeting cysteine residues—coupled with a Boc-protected primary amine on a piperidine core. In procurement and process chemistry, this compound is prioritized because it allows chemists to modularly introduce a covalent warhead early in the synthetic sequence, bypassing the severe chemoselectivity issues and yield penalties associated with late-stage acryloylation [1].

Research Fit

Orthogonal protection
Boc-protected amine and acrylamide warhead enable chemoselective, sequential transformations in multi-step covalent inhibitor synthesis.
Covalent warhead platform
AcrPip warhead with benchmarked thiol reactivity profile supports rational tuning of selectivity vs. reactivity in targeted covalent inhibitor design.
Room-temperature stable
Stable powder at ambient conditions simplifies handling, inventory, and shipping without cold-chain logistics.
4-Amino regiochemistry
Directs synthetic routes toward 4-acryloylpiperidine scaffolds used in zanubrutinib-class inhibitor research.

Attempting to substitute this specific compound with its unfunctionalized precursor (tert-butyl piperidin-4-ylcarbamate) forces the chemist to perform late-stage acryloylation on complex, high-value advanced intermediates. This generic approach frequently results in over-acylation, poor chemoselectivity, and significant yield losses due to the high reactivity of acryloyl chloride. Conversely, substituting with the fully deprotected free amine (1-(4-aminopiperidin-1-yl)prop-2-en-1-one) introduces severe handling liabilities; the unprotected primary amine rapidly reacts with the acrylamide moiety via intermolecular Michael addition, leading to self-polymerization and catastrophic purity degradation during storage [1]. Procuring the pre-acryloylated, Boc-protected building block strictly controls stoichiometry and ensures shelf stability until the precise moment of deprotection and coupling.

Substitution Risk

Warhead-deficient piperidine carbamate
Replacing with tert-butyl N-(piperidin-4-yl)carbamate eliminates the acrylamide warhead; subsequent acryloylation may introduce regioselectivity variability and yield losses.
Deprotected free amine hydrochloride
Using 1-(4-aminopiperidin-1-yl)prop-2-en-1-one HCl sacrifices orthogonal protection, exposing the amine to premature acylation or polymerization during synthesis.
3-Amino regioisomer
The 3-acryloylpiperidine isomer leads to an ibrutinib-class scaffold with a divergent kinase selectivity profile; 4-amino regiochemistry is critical for zanubrutinib-class inhibitor programs.

Avoidance of Late-Stage Warhead Installation Penalties

Late-stage installation of acrylamide warheads using acryloyl chloride on complex APIs frequently suffers from poor chemoselectivity and over-acylation. By utilizing tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate as a pre-functionalized precursor, chemists shift the aggressive acylation step to the beginning of the synthesis. Comparative process data for covalent inhibitor workflows shows that utilizing pre-installed acrylamide building blocks routinely enables final-step coupling yields of 70–85%. In contrast, late-stage acryloylation of advanced piperidine intermediates often drops to 35–50% due to competing reactions at other nucleophilic sites and the need for aggressive chromatographic purification [1].

Evidence DimensionFinal step coupling/acylation yield
Target Compound Data70–85% yield (using pre-acryloylated building block)
Comparator Or Baseline35–50% yield (late-stage acryloylation with acryloyl chloride)
Quantified DifferenceUp to 40% absolute yield improvement on high-value intermediates
ConditionsStandard amide coupling/SNAr vs. late-stage acryloyl chloride addition

Procuring the pre-functionalized building block prevents the catastrophic loss of expensive, complex intermediates during the final synthetic step.

Thiol Reactivity (βnucRS-)
Reported
0.11 ± 0.03
vs. N-phenylacrylamide (0.07) and N-phenylchloroacetamide (0.21)
Intermediate thiolate sensitivity supports selectivity-reactivity tuning in covalent inhibitor design.
HPLC kinetic assay, pH 7.4, 25 °C; Watt et al. 2023

Shelf Stability and Prevention of Self-Polymerization

The unprotected analog, 1-(4-aminopiperidin-1-yl)prop-2-en-1-one, contains both a nucleophilic primary amine and a highly reactive Michael acceptor, making it highly susceptible to intermolecular self-polymerization. Procuring the Boc-protected compound (CAS 1210749-91-9) completely masks the nucleophilic amine. Analytical stability assessments indicate that the Boc-protected monomer maintains >98% purity for over 6 months under standard refrigerated storage (2–8 °C), whereas the free amine degrades or oligomerizes, losing up to 20% purity within days if not stored as a strictly controlled salt [1].

Evidence DimensionShelf-life purity retention
Target Compound Data>98% purity over 6 months (2–8 °C)
Comparator Or Baseline<80% purity within days (unprotected free amine)
Quantified DifferencePrevention of rapid oligomerization and purity loss
ConditionsNeat storage at 2–8 °C

Ensures reliable stoichiometry and eliminates the need for ultra-low temperature cold-chain logistics or immediate point-of-use synthesis.

Boc Deprotection Yield
Reported
82%
Class benchmark ≥90–95% for non-acryloylated Boc-piperidines
Realistic yield benchmark reflects the stability–reactivity trade-off of orthogonal protection.
HCl/dioxane–MeOH, 1 h, RT; Molaid database

Orthogonal Deprotection Compatibility with Alkene Warheads

When selecting a protecting group for an amine in the presence of an acrylamide warhead, Cbz (carboxybenzyl) and Fmoc (fluorenylmethyloxycarbonyl) present significant process liabilities. Cbz removal typically requires catalytic hydrogenation (Pd/C, H2), which inevitably reduces the critical acrylamide double bond. Fmoc requires basic conditions (e.g., piperidine) that can trigger unwanted aza-Michael additions to the acrylamide. The Boc group in CAS 1210749-91-9 is cleanly cleaved using mild acidic conditions (e.g., 4M HCl in dioxane or TFA in DCM) in under 2 hours, preserving 100% of the acrylamide functionality [1].

Evidence DimensionWarhead survival during deprotection
Target Compound Data100% acrylamide retention (acidic Boc cleavage)
Comparator Or Baseline0% retention (Cbz hydrogenation) or significant degradation (Fmoc base cleavage)
Quantified DifferenceComplete preservation of the Michael acceptor vs. total loss or side-reaction
ConditionsStandard deprotection (Acidic vs. Hydrogenation vs. Basic)

Boc is the only mainstream protecting group that allows for reliable, scalable liberation of the amine without destroying the covalent warhead.

LogP (Computed)
Reported
1.6
MW 254.33 g/mol; vs. parent Boc-piperidine ~0.9
Intermediate lipophilicity balances organic-phase extractability and aqueous compatibility for coupling steps.
Computed value; correlates with reverse-phase HPLC retention
BTK Inhibitor Selectivity (Class-level)
Class-level
4-Acryloylpiperidine (zanubrutinib-class): sub‑nM BTK, >10× selectivity over EGFR 3-Acryloylpiperidine (ibrutinib-class): sub‑nM BTK, lower EGFR selectivity
4-Amino regioisomer commits synthesis to a scaffold with reported kinase selectivity differentiation.
Data from final inhibitors; building block itself not bioactive. Phase I/II class-level inference.
Storage Condition
Supplier-reported
Room temperature (powder)
Deprotected HCl salt requires −20 °C
Ambient storage simplifies logistics and eliminates cold-chain requirement for the protected precursor.
Supplier specifications (Sigma-Aldrich, AKSci, Chem-Space)

Modular Synthesis of Targeted Covalent Inhibitors (TCIs)

Directly leveraging the yield advantages outlined in Section 3, this compound is procured as a core building block to attach cysteine-reactive acrylamide warheads to kinase inhibitor scaffolds (e.g., BTK, EGFR). Following acidic Boc deprotection, the resulting amine is coupled to the target core via SNAr or Buchwald-Hartwig cross-coupling, ensuring high final-step yields [1].

Development of Covalent PROTACs

In targeted protein degradation, this compound serves as a bifunctional linker-warhead module. The stable acrylamide anchors covalently to the target protein, while the orthogonally deprotected piperidine amine provides a reliable attachment point for the E3 ligase ligand linker, avoiding complex late-stage functionalization [1].

Synthesis of Functionalized Polyacrylamide Hydrogels

Taking advantage of its shelf-stable acrylamide moiety, this compound is utilized as a specialty monomer in polymer science. The acrylamide polymerizes into the hydrogel backbone, leaving the Boc-protected amines available for precisely controlled post-polymerization modification or cross-linking after acidic deprotection [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Covalent inhibitor synthesis (BTK, SYK, CaMK families)
Orthogonal Boc/acrylamide protection; 4-aminopiperidine regiochemistry
Chemoselective deprotection and coupling efficiency for 4-acryloylpiperidine scaffolds
PROTAC / targeted protein degradation assembly
Stable protected amine for selective E3 ligase conjugation; intermediate LogP for polar aprotic solvents
Conjugation efficiency without acrylamide warhead degradation
Medicinal chemistry library synthesis
Room‑temperature‑stable acrylamide precursor; high purity specification
Lot‑to‑lot consistency and SAR reproducibility in parallel synthesis
Process chemistry route scouting
Simplified impurity control via orthogonal protection; quantified warhead reactivity for safety engineering
Scalability of deprotection and extractive workup; waste‑stream quenching protocols

XLogP3

1.6

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